1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol typically involves the reaction of pyridine derivatives with ethylamine and subsequent reduction and functionalization steps. One common method involves the alkylation of pyridine with ethylamine, followed by reduction to form the desired propanol derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)propan-1-ol
- 1-(1-(1H-Imidazol-1-ylcarbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]
Uniqueness
1-{[1-(Pyridin-3-yl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridine ring and the propanol moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(1-pyridin-3-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-8(13)6-12-9(2)10-4-3-5-11-7-10/h3-5,7-9,12-13H,6H2,1-2H3 |
InChI Key |
QJLXIXDIUMWQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CN=CC=C1)O |
Origin of Product |
United States |
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